4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H13ClO4 It is a derivative of benzoic acid, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-((3-chlorobenzyl)oxy)phenylboronic acid , have been used in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .
Mode of Action
Benzylic compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to interact with various biochemical pathways, often involving resonance-stabilized carbocations .
Result of Action
Similar compounds have been used in the creation of inhibitors for treating conditions like leukemia and lymphoma , suggesting potential antineoplastic effects.
Biochemical Analysis
Biochemical Properties
. Based on its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chlorobenzyl and methoxy groups in its structure .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-[(2-Chlorobenzyl)oxy]-3-carboxybenzoic acid.
Reduction: Formation of 4-[(2-Benzyl)oxy]-3-methoxybenzoic acid.
Substitution: Formation of 4-[(2-Aminobenzyl)oxy]-3-methoxybenzoic acid or 4-[(2-Thiobenzyl)oxy]-3-methoxybenzoic acid.
Scientific Research Applications
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- 4-[(2-Bromobenzyl)oxy]-3-methoxybenzoic acid
Uniqueness
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the specific positioning of the chlorobenzyl and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJEFJTAUFTJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358229 |
Source
|
Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-27-5 |
Source
|
Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.